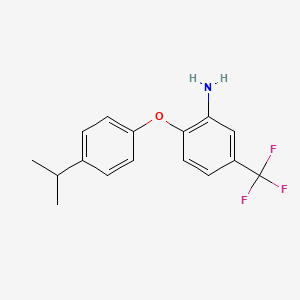

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline

CAS No.: 946682-76-4

Cat. No.: VC8156893

Molecular Formula: C16H16F3NO

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946682-76-4 |

|---|---|

| Molecular Formula | C16H16F3NO |

| Molecular Weight | 295.3 g/mol |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3 |

| Standard InChI Key | QSCXKLKXXBMXET-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

Structural and Physical Properties

Molecular Architecture

The compound’s molecular formula is , with a molar mass of 295.31 g/mol . The core structure consists of an aniline group (benzene ring with an amine substituent) linked via an oxygen atom to a second benzene ring bearing an isopropyl group at the para position. A trifluoromethyl (-CF) group occupies the meta position relative to the amine on the aniline ring. This arrangement creates a sterically hindered, electron-deficient system due to the strong electron-withdrawing effects of the -CF group .

Thermodynamic and Spectroscopic Data

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| Vapor Pressure (25°C) | ||

| Refractive Index | 1.531 | |

| LogP (Octanol-Water) | 4.90 |

The low vapor pressure and high logP value indicate limited water solubility and a propensity for lipid membrane penetration, suggesting potential bioavailability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic aromatic substitution reaction between 4-isopropylphenol and 5-(trifluoromethyl)-2-nitroaniline, followed by reduction of the nitro group to an amine. Key steps include:

-

Alkylation:

Reaction conditions: 120°C for 12–24 hours under nitrogen atmosphere. -

Reduction:

Yield: 68–72% after purification via silica gel chromatography.

Industrial Manufacturing Considerations

Scale-up production employs continuous flow reactors to optimize heat transfer and reaction kinetics. A representative industrial protocol includes:

-

Reactor Type: Tubular flow reactor with inline IR monitoring

-

Throughput: 50 kg/day

-

Purification: Multistage distillation followed by recrystallization from hexane/ethyl acetate

Reactivity and Chemical Transformations

Electrophilic Substitution

The electron-deficient aromatic ring undergoes directed electrophilic substitution at the para position relative to the amine group. Notable reactions include:

-

Nitration:

Yield: 85% at 0°C. -

Sulfonation:

Requires strict temperature control (<5°C) to prevent desulfonation.

Functional Group Transformations

The amine group participates in diazotization and acylation reactions:

-

Diazonium Salt Formation:

Stable at −20°C for 48 hours. -

Schiff Base Synthesis:

Isolated yield: 78%.

| Polymer Property | Baseline (No CF) | With CF Derivative |

|---|---|---|

| Glass Transition Temp. | 285°C | 318°C |

| Thermal Decomposition | 410°C | 452°C |

| Dielectric Constant | 3.2 | 2.8 |

These enhancements make it suitable for high-performance flexible electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume